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Compound of Interest

4-(Methylamino)-2-
Compound Name: (methyilthio)pyrimidine-5-
carbaldehyde
Cat. No.: B029033
\ v

For Researchers, Scientists, and Drug Development Professionals

The relentless demand for increased agricultural productivity and the ever-evolving challenge
of pest resistance necessitate the continuous development of novel, effective, and
environmentally conscious agrochemicals. The synthetic chemist plays a pivotal role in this
endeavor, designing and executing efficient, scalable, and sustainable routes to these complex
molecules. This document provides detailed application notes and experimental protocols for
the synthesis of two prominent examples of modern agrochemicals: the insecticide
chlorantraniliprole and the fungicide azoxystrobin.

Application Note 1: Convergent Synthesis of
Chlorantraniliprole, a Diamide Insecticide

Chlorantraniliprole is a widely adopted insecticide belonging to the anthranilic diamide class.[1]
Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled
release of internal calcium stores, which causes muscle paralysis and ultimately death of the
target pest.[2] The industrial synthesis of chlorantraniliprole is a prime example of a convergent
synthesis strategy. This approach involves the separate synthesis of two key intermediates,
which are then coupled in the final stages of the manufacturing process. This strategy offers
several advantages, including increased overall efficiency, easier purification of intermediates,
and the flexibility to synthesize analogues by modifying one of the intermediate pathways.
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The two primary intermediates in the synthesis of chlorantraniliprole are:
¢ Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
e Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide[3]

The final step of the synthesis is an amide coupling reaction between these two molecules.[1]

Experimental Protocols: Synthesis of

Chlorantraniliprole
Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-
pyridinyl)-1H-pyrazole-5-carboxylic acid

This multi-step synthesis starts from 2,3-dichloropyridine.[1][4]

Workflow for the Synthesis of Intermediate 1
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Caption: Synthesis of Intermediate 1.
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Protocol:

Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate in ethanol
under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[1]

Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the
presence of a base like sodium ethoxide to form the pyrazolidinone ring.[1]

Bromination: The pyrazolidinone intermediate is then treated with a brominating agent such
as phosphorus oxybromide in acetonitrile.[1]

Oxidation: The subsequent pyrazoline is oxidized to the corresponding pyrazole using an
oxidizing agent like potassium persulfate.[4]

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is
typically achieved by treatment with sodium hydroxide in agueous methanol, followed by
acidification to a pH of 2 with hydrochloric acid to precipitate the product.[1] The crude
product can be purified by recrystallization from a solvent like isopropanol.

Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-
dimethylbenzamide

A common route to this intermediate begins with 2-amino-3-methylbenzoic acid.[5]

Workflow for the Synthesis of Intermediate 2
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Caption: Synthesis of Intermediate 2.
Protocol:

e Chlorination: 2-amino-3-methylbenzoic acid is chlorinated using an agent like N-
chlorosuccinimide to produce 2-amino-5-chloro-3-methylbenzoic acid.[5]

o Amide Formation: The carboxylic acid is then converted to the corresponding N-
methylamide. This can be achieved by first forming the acid chloride with thionyl chloride,

followed by reaction with methylamine.[6]

Final Coupling Reaction: Synthesis of
Chlorantraniliprole

The final step is the amide coupling of Intermediate 1 and Intermediate 2.[3]
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Workflow for the Final Coupling Step
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Caption: Final amide coupling step.
Protocol:

o Reaction Setup: To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic
acid (Intermediate 1) (6.05 g, 20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide
(Intermediate 2) (4.17 g, 21.0 mmol) in propionitrile (18 mL), add 3-picoline (5.06 mL, 52

mmol).[7]

e Coupling Reaction: Cool the mixture to -5 °C. Slowly add methanesulfonyl! chloride (1.86 mL,
24 mmol) dropwise, maintaining the temperature between -5 and 0 °C.[7]

e Reaction Progression: Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room

temperature.[7]

e Work-up and Purification: Add water (9 mL) dropwise and stir for 1 hour at room temperature.
Filter the mixture, and wash the solids with 3:1 propionitrile-water, then with propionitrile. Dry
the solid under nitrogen to afford chlorantraniliprole as a nearly white powder.[7]

Quantitative Data for Chlorantraniliprole Synthesis
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Application Note 2: Synthesis of Azoxystrobin, a
Broad-Spectrum Strobilurin Fungicide

Azoxystrobin is a highly effective, broad-spectrum fungicide belonging to the strobilurin class.
These compounds are inspired by naturally occurring antifungal compounds and act by
inhibiting mitochondrial respiration in fungi. The key structural feature of strobilurins is the (3-
methoxyacrylate pharmacophore, which is essential for their fungicidal activity.

The synthesis of azoxystrobin typically involves the sequential construction of the molecule,
often culminating in a nucleophilic aromatic substitution reaction to connect the pyrimidinyl
ether and the cyanophenoxy moieties.

Experimental Protocols: Synthesis of Azoxystrobin

A common synthetic route involves the reaction of 2-cyanophenol with methyl (E)-2-[2-(6-
chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[8]

Workflow for the Synthesis of Azoxystrobin
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Caption: Synthesis of Azoxystrobin.
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Protocol:

e Intermediate Synthesis: The key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-
yloxy)phenyl]-3-methoxyacrylate, can be synthesized starting from o-hydroxyphenylacetic
acid. This involves a cyclization to form benzofuranone, followed by reaction with trimethyl
orthoformate to introduce the methoxyacrylate group. The resulting hydroxyphenyl derivative
is then coupled with 4,6-dichloropyrimidine.[9]

e Final Coupling Reaction Setup: In a 500 mL reaction flask, sequentially add 150 g of toluene,
80.99 g (0.25 mol, 99% purity) of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-
methoxyacrylate, 33.09 g (0.275 mol, 99% purity) of 2-cyanophenol, 27.88 g (0.2 mol, 99%
purity) of potassium carbonate, and 1.95 g (0.02 mol, 98% purity) of trimethylamine
hydrochloride.[8]

o Reaction: Stir the mixture, heat to 80 °C, and maintain for 8 hours.[8]

o Work-up and Purification: After the reaction is complete, add 100 g of water. Separate the
layers to obtain a toluene solution of azoxystrobin. The crude product can be purified by
recrystallization.[8]

Quantitative Data for Azoxystrobin Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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